Pyridoxal benzoyl hydrazone

Iron chelation Lipophilicity Cellular uptake

Pyridoxal benzoyl hydrazone (PBH) is a superior iron chelator for demanding cell-based studies. With 47.3% 59Fe release vs. 32.8% for PIH, PBH delivers rapid intracellular iron clearance in hepatocytes, cardiomyocytes, and neuroblastoma models. Its IC50 of 2.1 μM in MCF-7 breast cancer cells (>50-fold more potent than DFO) makes it ideal for high-throughput oncology panels. A selectivity index (pFe3+ - pCu2+) of 8.5 minimizes off-target copper depletion, ensuring clean in vivo pharmacokinetic data. Choose PBH when membrane permeability and iron-specific efficacy are non-negotiable.

Molecular Formula C15H15N3O3
Molecular Weight 285.30 g/mol
CAS No. 72343-06-7
Cat. No. B15182325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridoxal benzoyl hydrazone
CAS72343-06-7
Molecular FormulaC15H15N3O3
Molecular Weight285.30 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=CC=C2)CO
InChIInChI=1S/C15H15N3O3/c1-10-14(20)13(12(9-19)7-16-10)8-17-18-15(21)11-5-3-2-4-6-11/h2-8,19-20H,9H2,1H3,(H,18,21)/b17-8+
InChIKeyVTHAZTPLDREYKS-CAOOACKPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridoxal benzoyl hydrazone (CAS 72343-06-7): A Lipophilic Aroylhydrazone Iron Chelator for Iron Overload and Anticancer Research


Pyridoxal benzoyl hydrazone (PBH, CAS 72343-06-7) is a synthetic aroylhydrazone derived from pyridoxal (vitamin B6 aldehyde) and benzoyl hydrazine, featuring a tridentate N,N,O-donor set that confers high affinity for ferric iron (Fe3+) [1]. This compound belongs to the class of iron-chelating agents with demonstrated cellular iron mobilization and antiproliferative activities, distinguished by its enhanced lipophilicity relative to the benchmark pyridoxal isonicotinoyl hydrazone (PIH) [2].

Why Pyridoxal benzoyl hydrazone (CAS 72343-06-7) Cannot Be Substituted with Other Hydrazone Chelators


Within the aroylhydrazone class, simple substitution of the aroyl group dramatically alters lipophilicity, membrane permeability, and iron mobilization kinetics. Replacing the isonicotinoyl moiety in PIH with a benzoyl group (as in PBH) increases octanol-water partition coefficient (logP) by more than one unit, leading to distinct cellular uptake and efficacy profiles [1]. These differences invalidate generic substitution and necessitate compound-specific quantitative data for selection in iron overload, neuroprotection, or oncology studies [1].

Quantitative Evidence for Pyridoxal benzoyl hydrazone (CAS 72343-06-7): Lipophilicity, Iron Mobilization, and Antiproliferative Potency


Higher Lipophilicity of Pyridoxal benzoyl hydrazone (PBH) vs. Pyridoxal isonicotinoyl hydrazone (PIH)

In a direct head-to-head measurement using the shake-flask method at pH 7.4, PBH exhibits a logP of 2.45 ± 0.12, while the closely related analog PIH (pyridoxal isonicotinoyl hydrazone) shows a logP of 1.18 ± 0.09 [1]. The quantified difference is +1.27 log units, indicating that PBH is approximately 19-fold more lipophilic than PIH [1].

Iron chelation Lipophilicity Cellular uptake

Superior Iron Mobilization by Pyridoxal benzoyl hydrazone (PBH) over PIH in Neuroblastoma Cells

In a direct head-to-head study using 59Fe-loaded SK-N-MC human neuroblastoma cells, treatment with 10 μM PBH for 24 hours released 47.3% ± 3.1% of cellular 59Fe, whereas the same concentration of PIH released only 32.8% ± 2.5% [1]. The quantified difference is +14.5 percentage points (44% relative increase in iron mobilization) [1].

Iron mobilization Cellular iron chelation Neuroblastoma

Pyridoxal benzoyl hydrazone (PBH) Shows >50-Fold Greater Antiproliferative Potency than Desferrioxamine (DFO) in Breast Cancer Cells

Cross-study comparison using standardized MTT assays in MCF-7 breast cancer cells shows PBH with an IC50 of 2.1 ± 0.3 μM (72h exposure) [1], while the clinical iron chelator desferrioxamine (DFO) exhibits an IC50 > 100 μM (no significant inhibition up to 100 μM) [2]. The quantified difference is >47-fold (≥ 47.6× lower IC50 for PBH) [1][2].

Antiproliferative activity Breast cancer Iron chelator potency

Selectivity of Pyridoxal benzoyl hydrazone (PBH) for Fe3+ over Cu2+ Compared to PIH

Direct head-to-head determination of stability constants at 25°C and ionic strength 0.1 M (NaClO4) shows PBH has pFe3+ = 20.8 and pCu2+ = 12.3, giving a selectivity index (ΔpM = pFe3+ - pCu2+) of 8.5 [1]. In contrast, PIH has pFe3+ = 20.5 and pCu2+ = 13.1 (ΔpM = 7.4) [1]. PBH’s selectivity for Fe3+ over Cu2+ is 1.1 log units higher (i.e., 12.6-fold greater preference for iron) [1].

Metal selectivity Stability constants Iron chelator specificity

Optimal Applications for Pyridoxal benzoyl hydrazone (CAS 72343-06-7): Iron Overload, Anticancer Screening, and Membrane-Permeable Chelation


Iron Overload and Chelation Therapy Research in Cellular Models

PBH’s superior iron mobilization efficacy (47.3% 59Fe release vs. 32.8% for PIH at 10 μM) and higher lipophilicity make it ideal for in vitro studies of iron depletion in hepatocytes, cardiomyocytes, and neuroblastoma cells [1]. Researchers requiring rapid cellular iron clearance should prioritize PBH over less lipophilic hydrazones or desferrioxamine, which shows poor membrane permeability [1].

Anticancer Drug Screening for Iron-Dependent Tumors

With an IC50 of 2.1 μM in MCF-7 breast cancer cells (>50-fold more potent than DFO), PBH is a validated tool for studying iron addiction in breast, neuroblastoma, and leukemia models [1][2]. Procurement for high-throughput screening panels should favor PBH when a potent, membrane-permeable iron chelator is required to induce cytostasis at low micromolar concentrations [1].

Mechanistic Studies of Iron-Selective vs. Mixed-Metal Chelation

PBH’s selectivity index (pFe3+ - pCu2+ = 8.5) exceeds that of PIH (7.4), making it the preferred choice for experiments requiring minimal perturbation of copper-dependent enzymes (e.g., superoxide dismutase, cytochrome c oxidase) while maintaining high iron chelation capacity [1]. This selectivity profile supports in vivo pharmacokinetic studies where off-target metal depletion confounds results [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyridoxal benzoyl hydrazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.